4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)13-4-7-15(8-5-13)24(20,21)19-14-6-9-16-17(12-14)23-11-10-22-16/h4-9,12,19H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUZUYMSTWKISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Direct Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The primary method involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1) with 4-tert-butylbenzenesulfonyl chloride (2) in an aqueous basic medium. This approach mirrors protocols for analogous compounds, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide.
Procedure :
-
2,3-Dihydro-1,4-benzodioxin-6-amine (6.6 mmol) is suspended in distilled water (30 mL).
-
Aqueous 10% NaCO is added to maintain pH 9.0–10.0, facilitating amine deprotonation.
-
4-tert-Butylbenzenesulfonyl chloride (8.14 mmol) is introduced dropwise under vigorous stirring at room temperature.
-
After 2–3 hours, concentrated HCl acidifies the mixture to pH 2.0–3.0, precipitating the product as a brown solid.
-
The precipitate is filtered, washed with water, and air-dried.
Solvent and Base Optimization
Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reactivity in derivative synthesis. For example, lithium hydride (LiH) in DMF activates the amine for subsequent alkylation, though this step is unnecessary for the target compound.
Critical Parameters :
-
Solvent : DMF increases sulfonyl chloride solubility, improving reaction kinetics.
-
Base : Aqueous NaCO outperforms alternatives like NaOH due to milder pH control, reducing side reactions.
Reaction Mechanism and Kinetic Analysis
Nucleophilic Acyl Substitution
The amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. The mechanism proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing sulfonyl group.
Key Steps :
Rate-Determining Factors
-
pH Control : Maintaining pH 9.0–10.0 ensures optimal amine nucleophilicity without hydrolyzing the sulfonyl chloride.
-
Temperature : Room temperature (25°C) minimizes side products like sulfonic acid derivatives.
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
IR spectra confirm sulfonamide formation through key absorptions:
1H^1H1H-Nuclear Magnetic Resonance (NMR)
-NMR (500 MHz, CDCl):
Mass Spectrometry (EI-MS)
Comparative Analysis of Synthetic Methods
| Parameter | Aqueous NaCO | DMF/LiH |
|---|---|---|
| Yield | 85–90% | 75–80% |
| Reaction Time | 2–3 hours | 3–4 hours |
| Byproducts | Minimal HCl-soluble impurities | Alkylated derivatives |
| Scalability | High (batch synthesis) | Moderate |
Industrial Applications and Patent Landscape
Patent WO2010118992A1 highlights the use of 4-tert-butylbenzenesulfonamide intermediates in synthesizing endothelin receptor antagonists like Bosentan. The target compound serves as a precursor in high-value pharmaceuticals, necessitating stringent purity standards (>98% by HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Structural Representation
The compound features a sulfonamide group attached to a benzene ring, with a tert-butyl substituent and a dihydrobenzodioxin moiety, which contributes to its biological activity.
Pharmaceutical Development
Anticancer Activity : Research indicates that 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. This compound may act through multiple mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of sulfonamide derivatives, including this compound, which demonstrated significant cytotoxicity against various cancer cell lines. The results suggested that further optimization could enhance its therapeutic efficacy .
Neurological Research
Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial for conditions such as Alzheimer’s disease. The benzodioxin moiety is known for its ability to cross the blood-brain barrier, making it a candidate for neurological applications.
Case Study : In experiments conducted on animal models of neurodegenerative diseases, compounds similar to 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide showed promise in reducing oxidative stress and inflammation in neuronal tissues .
Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial properties. The sulfonamide group is known for its antibacterial activity, and when combined with the dihydrobenzodioxin structure, it may enhance potency against various pathogens.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | Staphylococcus aureus | 32 µg/mL |
| Another Sulfonamide Derivative | Escherichia coli | 64 µg/mL |
Agricultural Applications
Pesticide Development : The unique chemical properties of this compound suggest potential applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific biological pathways can be leveraged to develop effective agrochemicals.
Case Study : Preliminary studies have indicated that sulfonamide derivatives can effectively control certain pests while exhibiting low toxicity to beneficial insects . Field trials are needed to evaluate the efficacy and safety of this compound in agricultural settings.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves its interaction with biological targets through the sulfonamide group, which can inhibit enzymes by mimicking the structure of natural substrates. The benzodioxin moiety can enhance binding affinity and specificity, leading to more effective inhibition of target enzymes or receptors.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Findings :
- Antibacterial Activity: The 4-methyl derivative (3) showed selective inhibition against E. coli but was inactive against S. aureus and P. aeruginosa . In contrast, the 4-chloro analog exhibited broader antimicrobial activity, likely due to the electron-withdrawing effect of chlorine enhancing sulfonamide reactivity .
- Enzyme Inhibition: Alkyl/aralkyl derivatives of 4-methylbenzenesulfonamide (e.g., 5c and 5e) demonstrated moderate lipoxygenase inhibition (IC₅₀: ~85–89 mM), though less potent than the reference Baicalein (IC₅₀: 22.41 mM) .
Pharmacological Contradictions
- Antibacterial Selectivity : The 4-methyl parent compound (3) was inactive against S. typhi, but its bromoethyl derivative (5a) showed broad-spectrum inhibition (IC₅₀: 9.66 μg/mL for E. coli) .
- Lipoxygenase Activity: Despite structural similarity, only 5c and 5e (4-methyl derivatives with phenylpropyl/chlorobenzyl groups) exhibited notable inhibition, highlighting the critical role of N-alkylation .
Activité Biologique
4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which consists of a tert-butyl group, a benzene sulfonamide moiety, and a dihydro-benzodioxin ring. Understanding its biological activity can provide insights into its therapeutic potential.
- Molecular Formula : C18H21NO4S
- Molecular Weight : 347.43 g/mol
- CAS Number : Not specified in the results.
The exact mechanism of action for 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is still under investigation. However, related compounds have shown that sulfonamides can inhibit various biological pathways, including those involved in cancer cell metabolism and inflammatory responses. The compound is believed to modulate enzyme activities and cellular processes due to its structural characteristics .
Antitumor Activity
Recent studies indicate that compounds similar to 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide exhibit significant antitumor activity. For instance:
- A related compound demonstrated nanomolar inhibition of Complex I in oxidative phosphorylation (OXPHOS), leading to reduced ATP production and increased cytotoxicity in pancreatic cancer cells .
- The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance potency against specific cancer cell lines .
Anti-inflammatory Effects
Research on benzenesulfonamide derivatives has shown promising anti-inflammatory properties. In one study:
- Compounds were effective in reducing carrageenan-induced rat paw edema by approximately 90% at specific time intervals, indicating their potential as anti-inflammatory agents .
Case Study 1: Antitumor Efficacy in Pancreatic Cancer
In a phenotypic screen aimed at discovering OXPHOS inhibitors, a close analogue of the target compound showed an IC50 value of 0.58 μM against UM16 pancreatic cancer cells. This indicates a strong potential for therapeutic applications in treating cancers reliant on aerobic metabolism .
Case Study 2: In Vivo Studies
In vivo studies involving related compounds have demonstrated significant efficacy with minimal side effects. For example, a study on a structurally similar sulfonamide showed well-tolerated results in animal models while effectively inhibiting tumor growth .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 (μM) | Effectiveness |
|---|---|---|---|
| Antitumor | 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin) | 0.58 | High against UM16 cells |
| Anti-inflammatory | Related benzenesulfonamide | N/A | ~90% reduction in edema |
| OXPHOS Inhibition | Benzene disulfonamide analogue | 0.31 | High potency |
Q & A
Q. What is the standard synthetic route for 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, and how is its structure confirmed?
Methodological Answer: The synthesis typically involves sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-tert-butylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) using aqueous Na₂CO₃. Key steps include:
- Reaction Setup : Mixing the amine with sulfonyl chloride in water, maintaining pH via Na₂CO₃ addition.
- Workup : Acidification with HCl to precipitate the product, followed by filtration and drying.
- Characterization :
- FTIR : Confirms sulfonamide bond (S=O stretching at ~1350 cm⁻¹, N-H at ~3300 cm⁻¹).
- ¹H-NMR : Peaks for tert-butyl (δ ~1.3 ppm, singlet) and benzodioxin protons (δ ~4.3 ppm, multiplet).
- EI-MS : Molecular ion peak matching the calculated mass (e.g., ~350 g/mol).
Q. Reference Data :
| Parameter | Typical Value/Outcome | Source Study |
|---|---|---|
| Reaction Time | 2–4 hours | |
| Yield | 75–85% | |
| Purity (HPLC) | ≥95% |
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer: Key variables to optimize:
- pH Control : Maintain pH 9–10 to deprotonate the amine and enhance nucleophilicity .
- Stoichiometry : Use a 1:1.1 molar ratio of amine to sulfonyl chloride to minimize side products.
- Temperature : Room temperature (25°C) avoids decomposition; elevated temperatures may degrade the benzodioxin ring.
- Purification : Recrystallization from ethanol/water mixtures enhances purity.
Q. Troubleshooting Tips :
- Low Yield : Check for unreacted starting material via TLC (Rf comparison with standards).
- Impurities : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for challenging separations .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide?
Methodological Answer:
- Molecular Docking :
- Target Selection : Identify enzymes/receptors (e.g., α-glucosidase, acetylcholinesterase) based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores with known inhibitors (e.g., acarbose for α-glucosidase).
- MD Simulations : Assess binding stability over 50–100 ns trajectories using GROMACS.
Q. Key Parameters :
| Computational Step | Tool/Parameter | Outcome Metric |
|---|---|---|
| Docking | AutoDock Vina (grid size: 20 ų) | Binding affinity (ΔG) |
| Validation | RMSD (<2 Å) | Conformational stability |
Reference : Similar benzodioxin sulfonamides showed inhibitory potential via this approach .
Q. How should researchers resolve contradictions in bioactivity data across assays?
Methodological Answer: Contradictions may arise from:
- Purity Issues : Re-analyze compound purity via HPLC and re-test.
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Stereochemical Effects : Confirm stereochemistry via X-ray crystallography or chiral HPLC.
Case Study : Inconsistent α-glucosidase inhibition results were resolved by verifying enzyme activity with a control inhibitor (e.g., acarbose) and normalizing data to % activity .
Q. What methodologies assess the environmental stability of this compound?
Methodological Answer: Adapt environmental fate studies from analogous compounds :
Abiotic Degradation :
- Hydrolysis : Incubate in buffer solutions (pH 4–9) at 25°C; monitor via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products.
Biotic Degradation :
- Use soil microcosms; extract samples and analyze residual compound via GC-MS.
Q. Data Interpretation :
- Half-life (t₁/₂) : >60 days suggests persistence; <30 days indicates rapid degradation.
- Metabolites : Identify using high-resolution MS and compare with databases (e.g., PubChem).
Methodological Design Considerations
Q. How to design a robust bioactivity study for this compound?
Experimental Design :
- In Vitro Assays :
- Enzyme Inhibition : Use 3–5 concentrations (1–100 µM) in triplicate.
- Cell-Based Assays : Include positive (e.g., doxorubicin) and negative controls (DMSO vehicle).
- Statistical Analysis :
- Dose-Response Curves : Fit data to Hill equation for IC₅₀ calculation.
- ANOVA : Compare means across groups (p < 0.05 significance).
Reference : Randomized block designs (split-plot) ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
